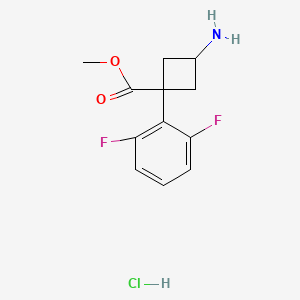![molecular formula C10H20Cl2N2 B13455207 {3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride](/img/structure/B13455207.png)
{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride is a chemical compound with a unique bicyclic structure. It is primarily used in pharmaceutical research and development due to its potential biological activities. The compound is characterized by its stability and reactivity, making it a valuable subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the bicyclic core, followed by the introduction of the hydrazine moiety. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of {3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}amine
- {3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazone
- {3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazide
Uniqueness
{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride is unique due to its specific bicyclic structure and the presence of the hydrazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H20Cl2N2 |
|---|---|
Molekulargewicht |
239.18 g/mol |
IUPAC-Name |
(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C10H18N2.2ClH/c11-12-10-5-9(6-10,7-10)8-3-1-2-4-8;;/h8,12H,1-7,11H2;2*1H |
InChI-Schlüssel |
GIYVSIIJSAFNFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C23CC(C2)(C3)NN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


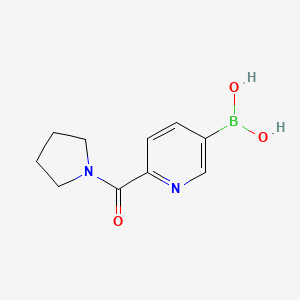
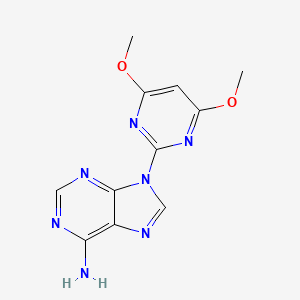
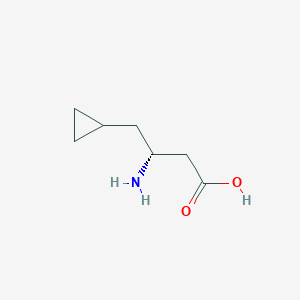
![[1-(Bromomethyl)cyclobutyl]methanol](/img/structure/B13455141.png)
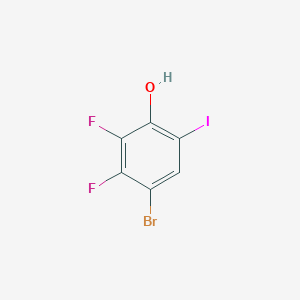
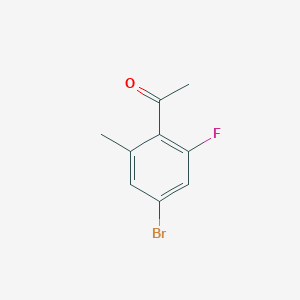
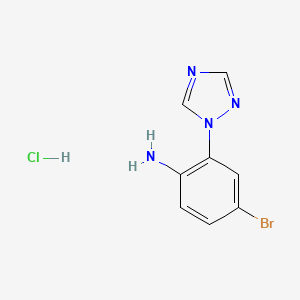
![rac-(5aR,8aS)-1,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine](/img/structure/B13455163.png)
![2-(2,6-dichlorophenyl)-N-{[(2,6-dichlorophenyl)formamido]methanimidoyl}acetamide](/img/structure/B13455177.png)
![(Cyclopropylmethyl)[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B13455182.png)
![2-[5,6-dimethoxy-1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13455184.png)

![tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)carbamate](/img/structure/B13455201.png)
